4-Cyclohexene-1,2,3-triol,6-amino-,(1alpha,2alpha,3beta,6alpha)-(9CI)
4-Cyclohexene-1,2,3-triol,6-amino-,(1alpha,2alpha,3beta,6alpha)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
155239-06-8
VCID:
VC0130053
InChI:
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4-,5-,6+/m1/s1
SMILES:
C1=CC(C(C(C1N)O)O)O
Molecular Formula:
C6H11NO3
Molecular Weight:
145.16 g/mol
4-Cyclohexene-1,2,3-triol,6-amino-,(1alpha,2alpha,3beta,6alpha)-(9CI)
CAS No.: 155239-06-8
Main Products
VCID: VC0130053
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
CAS No. | 155239-06-8 |
---|---|
Product Name | 4-Cyclohexene-1,2,3-triol,6-amino-,(1alpha,2alpha,3beta,6alpha)-(9CI) |
Molecular Formula | C6H11NO3 |
Molecular Weight | 145.16 g/mol |
IUPAC Name | (1R,2S,3R,6R)-6-aminocyclohex-4-ene-1,2,3-triol |
Standard InChI | InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4-,5-,6+/m1/s1 |
Standard InChIKey | RAJLHDDMNNFKNT-KAZBKCHUSA-N |
Isomeric SMILES | C1=C[C@H]([C@@H]([C@@H]([C@@H]1N)O)O)O |
SMILES | C1=CC(C(C(C1N)O)O)O |
Canonical SMILES | C1=CC(C(C(C1N)O)O)O |
Synonyms | 4-Cyclohexene-1,2,3-triol,6-amino-,(1alpha,2alpha,3beta,6alpha)-(9CI) |
PubChem Compound | 10986368 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume